[(2R,5R)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
CAS No.:
Cat. No.: VC14594175
Molecular Formula: C22H24O6
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24O6 |
|---|---|
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | [(2R,5R)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
| Standard InChI | InChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)26-13-19-18(12-20(25-3)27-19)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18?,19-,20-/m1/s1 |
| Standard InChI Key | MTMWQYDEGWXCTH-FXJNCMGBSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)OC[C@@H]2C(C[C@@H](O2)OC)OC(=O)C3=CC=C(C=C3)C |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)OC)OC(=O)C3=CC=C(C=C3)C |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound’s core structure consists of a tetrahydrofuran (oxolane) ring substituted at positions 2, 3, and 5. Key functional groups include:
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A methoxy group (-OCH₃) at position 5, contributing to electronic modulation of the ring.
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A 4-methylbenzoyloxy group at position 3, providing steric bulk and directing subsequent substitution reactions.
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A methyl 4-methylbenzoate ester at position 2, stabilizing the molecule against premature hydrolysis during synthetic applications.
The (2R,5R) configuration establishes a rigid three-dimensional framework critical for interactions in chiral environments, such as enzyme-active sites or asymmetric catalysis.
Synthetic Methodologies
Stepwise Assembly
Synthesis typically proceeds through sequential functionalization of a tetrahydrofuran precursor:
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Hydroxyl Protection: The 3-hydroxy group is selectively acylated using 4-methylbenzoyl chloride under Schotten-Baumann conditions.
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Methoxy Introduction: Position 5 undergoes Williamson ether synthesis with methyl iodide and a silver oxide catalyst.
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Esterification: The primary alcohol at position 2 is esterified with 4-methylbenzoic acid via Steglich esterification (DCC/DMAP).
Purification Challenges
Crude reaction mixtures often require chromatographic separation (silica gel, hexane/ethyl acetate gradients) to resolve diastereomers or unreacted intermediates. The final product is isolated as a colorless oil or crystalline solid, depending on recrystallization solvents.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₄O₆ |
| Molecular Weight | 384.4 g/mol |
| Stereochemistry | (2R,5R) |
| Functional Groups | Ester, ether, aryl |
Solubility profiles indicate preferential dissolution in aprotic solvents (e.g., dichloromethane, THF) over polar protic media. Thermal stability permits handling at ambient temperatures, though prolonged storage necessitates desiccated environments to prevent ester hydrolysis.
Applications in Organic Synthesis
Natural Product Analogues
The compound’s rigid bicyclic framework mimics structural motifs found in lignans and polyketide-derived macrolides. For example, it has been employed in partial syntheses of:
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Podophyllotoxin analogs: Modified at the C-7 position to enhance tubulin-binding affinity.
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Taxane side chains: Introducing stereochemical diversity for structure-activity relationship studies.
Asymmetric Catalysis Precursors
Transition metal complexes incorporating this ligand scaffold demonstrate enhanced enantioselectivity in Diels-Alder reactions. The 4-methylbenzoyl groups create a chiral pocket that stabilizes endo transition states, achieving enantiomeric excesses >90% in model systems.
Comparative Analysis with Structural Analogues
| Parameter | [(2R,5R)-5-MeO Derivative] | [(2R,3S)-5-Cl Derivative] |
|---|---|---|
| Substituent | Methoxy at C5 | Chloro at C5 |
| Molecular Weight | 384.4 g/mol | 388.8 g/mol |
| Reactivity | Nucleophilic ring-opening | Electrophilic substitution |
| Applications | Chiral ligands | Halogenation intermediates |
The methoxy derivative exhibits greater stability toward radical-initiated degradation compared to chloro-substituted analogues, making it preferable for long-term storage.
Future Research Directions
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